molecular formula C15H22O2 B12809259 6-Methylheptyl benzoate CAS No. 80640-85-3

6-Methylheptyl benzoate

Cat. No.: B12809259
CAS No.: 80640-85-3
M. Wt: 234.33 g/mol
InChI Key: ONAJCHYEVMVJQN-UHFFFAOYSA-N
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Description

6-Methylheptyl benzoate is an organic compound with the molecular formula C14H20O2. It is an ester formed from the reaction of benzoic acid and 6-methylheptanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylheptyl benzoate can be synthesized through the esterification reaction between benzoic acid and 6-methylheptanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and catalyst concentration to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methylheptyl benzoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids and other oxidation products.

    Reduction: The ester can be reduced to form alcohols and other reduction products.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alcohols, amines, and thiols.

Major Products

    Oxidation: Benzoic acid and other carboxylic acids.

    Reduction: 6-Methylheptanol and other alcohols.

    Substitution: Various esters and derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methylheptyl benzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: It is used as a fragrance ingredient in perfumes and cosmetics, as well as a plasticizer in polymer production.

Mechanism of Action

The mechanism of action of 6-methylheptyl benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of benzoic acid and 6-methylheptanol. These products can then participate in various metabolic pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester formed from benzoic acid and methanol.

    Ethyl benzoate: An ester formed from benzoic acid and ethanol.

    Propyl benzoate: An ester formed from benzoic acid and propanol.

Uniqueness

6-Methylheptyl benzoate is unique due to the presence of the 6-methylheptyl group, which imparts distinct physical and chemical properties compared to other benzoate esters. This structural difference can influence its reactivity, solubility, and applications in various fields.

Properties

CAS No.

80640-85-3

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

6-methylheptyl benzoate

InChI

InChI=1S/C15H22O2/c1-13(2)9-5-4-8-12-17-15(16)14-10-6-3-7-11-14/h3,6-7,10-11,13H,4-5,8-9,12H2,1-2H3

InChI Key

ONAJCHYEVMVJQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC(=O)C1=CC=CC=C1

Origin of Product

United States

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